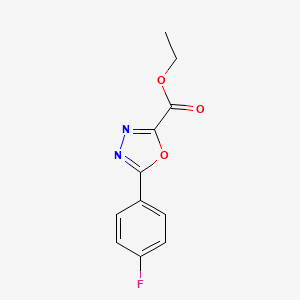

![molecular formula C12H16O3 B1613026 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane CAS No. 89507-60-8](/img/structure/B1613026.png)

2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane

Vue d'ensemble

Description

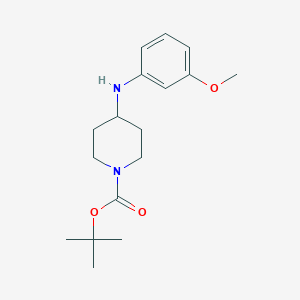

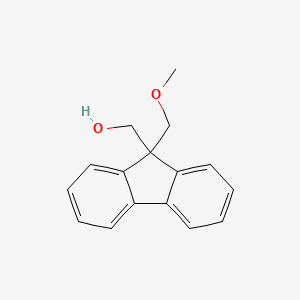

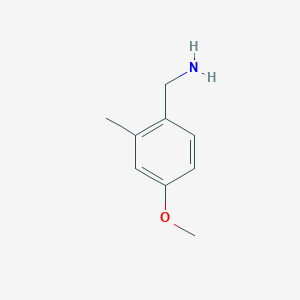

“2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane” is a chemical compound with the molecular formula C12H16O3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane” consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 208.25 .Applications De Recherche Scientifique

Polymer Synthesis and Properties

"2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane" was synthesized and polymerized using a cationic initiator to afford a polymer with a stiff, stretched conformation. This polymer demonstrates a hetero π-stacked structure between side-chain carbonyl and aromatic groups, leading to intramolecular charge transfer interactions (Merlani et al., 2015).

Synthesis Methodologies

Efficient synthesis methods for related compounds, such as "8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-ol," have been developed through a simple and inexpensive procedure starting from 2-methoxy phenol, demonstrating the versatility of oxirane compounds in synthesis (Shindikar & Viswanathan, 2011).

Electrochromic Materials

The synthesis of "2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane" and its polymerization to produce materials with significant electrochromic properties, including high contrast ratios and fast response times, highlights the application of oxirane derivatives in developing advanced materials (Zhang et al., 2014).

Anticorrosive Behavior

Aromatic epoxy monomers derived from oxirane compounds, such as "2-(oxiran-2-yl-methoxy)-N,N-bis(oxiran-2-yl-methyl)aniline," have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic solutions, showcasing the potential of oxirane derivatives in anticorrosion applications (Dagdag et al., 2019).

Chemical Stability and Reactivity

Studies on the stability of silorane dental monomers in aqueous systems have been conducted to test the reactivity of oxirane groups with water. Siloranes, which are silicon-based monomers with oxirane functionality, showed stability in various aqueous environments, indicating their suitability for use in dental composites (Eick et al., 2006).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane" . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .

Orientations Futures

Propriétés

IUPAC Name |

2-[[2-(2-methoxyethyl)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-13-7-6-10-4-2-3-5-12(10)15-9-11-8-14-11/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXYSPIYGFSNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=C1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632774 | |

| Record name | 2-{[2-(2-Methoxyethyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane | |

CAS RN |

89507-60-8 | |

| Record name | 2-{[2-(2-Methoxyethyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B1612959.png)